
2-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a sulfonyl group, an azetidine ring, and a tetrahydroisoindole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring with one nitrogen atom, which can introduce strain into the molecule and affect its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, in general, azetidines can participate in a variety of reactions, including ring-opening reactions. The sulfonyl group can act as a leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
Research into hexahydro-1H-isoindole-1,3(2H)-dione derivatives highlights innovative synthesis methods starting from 3-sulfolene. These derivatives, including amino and triazole versions, are obtained through epoxidation and subsequent reactions, showcasing the versatility of this chemical backbone for further derivative development (Tan et al., 2016). Similarly, the design of 2-azetidinones scaffolds has gained attention due to their biological and pharmacological potencies, with sulfonamide rings playing a crucial role in their medicinal relevance. The synthesis of substituted azetidinones derived from apremilast showcases this interest, highlighting the pharmaceutical importance of such structures (Jagannadham et al., 2019).
Potential Biological Activities
The exploration of azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors represents a significant application in the realm of medicinal chemistry. These inhibitors, by incorporating necessary structural elements for molecular recognition, demonstrate the potential for treating conditions associated with elastase activity (Mulchande et al., 2008). Furthermore, the synthesis and antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives underscore the ongoing research into compounds with antibacterial and antifungal properties, reflecting the broad spectrum of possible biological applications (Shah et al., 2014).
Catalytic Applications and Green Chemistry
The development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives, such as the use of water extract of onion peel ash, indicates a shift towards more environmentally friendly methods in chemical synthesis. This approach not only avoids harmful reagents but also offers an alternative for bio-waste management, showcasing the integration of green chemistry principles into the synthesis of valuable organic compounds (Journal et al., 2019).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other sulfonyl azetidines, it is plausible that it could interact with its targets through covalent bonding, potentially leading to inhibition or modulation of target activity .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
It’s possible that the compound could have a range of effects depending on its targets and the specific cellular context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-13-7-5-12(6-8-13)11-26(24,25)20-9-14(10-20)21-17(22)15-3-1-2-4-16(15)18(21)23/h1-2,5-8,14-16H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTORFFCYUJJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

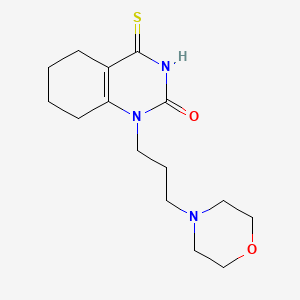
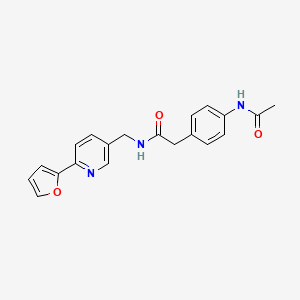
![1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982951.png)
![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2982952.png)
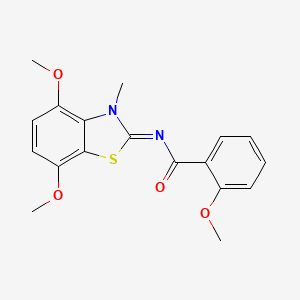

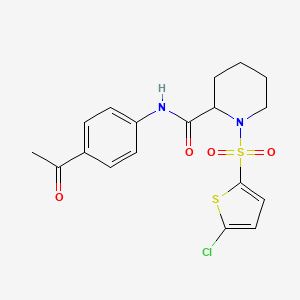

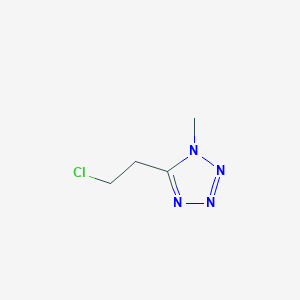
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2982963.png)
![2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2982964.png)
![1-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2982967.png)

